1-Benzoylpiperazine

Serotonergic Receptor Binding Medicinal Chemistry

1-Benzoylpiperazine (C11H14N2O, MW 190.25) is a substituted piperazine derivative characterized by a benzoyl group at the N1 position. Its physicochemical profile, with a melting point of 61-64°C and a LogP of -0.14, supports its use as a versatile synthetic intermediate and a molecular scaffold in fragment-based drug discovery.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 13754-38-6
Cat. No. B087115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoylpiperazine
CAS13754-38-6
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C11H14N2O/c14-11(10-4-2-1-3-5-10)13-8-6-12-7-9-13/h1-5,12H,6-9H2
InChIKeyVUNXBQRNMNVUMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
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1-Benzoylpiperazine (CAS 13754-38-6): A Core Scaffold for CNS-Focused Drug Discovery and Neuropharmacology Research


1-Benzoylpiperazine (C11H14N2O, MW 190.25) is a substituted piperazine derivative characterized by a benzoyl group at the N1 position . Its physicochemical profile, with a melting point of 61-64°C and a LogP of -0.14, supports its use as a versatile synthetic intermediate and a molecular scaffold in fragment-based drug discovery . Unlike its analogs, 1-Benzoylpiperazine displays a distinct receptor binding profile, marked by micromolar-range affinity for the sigma opioid receptor (Ki = 11,360 nM, human) and essentially no functional activity at major serotonin (5-HT) receptor subtypes (Ki > 10,000 nM for 5-HT2A/2B/2C) [1]. This combination of defined chemical properties and low off-target CNS receptor engagement provides a valuable starting point for the rational design of novel therapeutic candidates .

Why 1-Benzoylpiperazine Cannot Be Directly Substituted by Other Piperazines in CNS Research


The N1-benzoyl substitution in 1-Benzoylpiperazine is not a minor structural variation but a functional determinant that drives a distinct pharmacological profile. While its close analog, 1-phenylpiperazine, and its derivatives demonstrate nanomolar binding affinity for 5-HT1 serotonin receptors (e.g., 1-(2-Methoxyphenyl)piperazine, Ki = 35 nM) and exhibit serotonergic activity [1], benzoylpiperazines are essentially inactive at both 5-HT1 and 5-HT2 receptor subtypes [2]. This fundamental difference, confirmed by comparative radioligand binding assays, demonstrates that the carbonyl group of the benzoyl moiety profoundly alters receptor recognition. Therefore, substituting a benzoylpiperazine with a phenyl- or benzylpiperazine would introduce significant serotonergic off-target activity, confounding experimental results in programs requiring a silent, non-serotonergic scaffold for mechanistic studies or as a negative control [1].

Quantitative Differentiation of 1-Benzoylpiperazine Against Its Closest Analogs


Head-to-Head Comparison: 1-Benzoylpiperazine vs. Phenylpiperazines for Serotonin (5-HT) Receptor Affinity

A seminal comparative study directly contrasted the binding affinities of phenylpiperazine and benzoylpiperazine series at central serotonin (5-HT) sites. While potent phenylpiperazine derivatives like 1-(2-Methoxyphenyl)piperazine (2-MPP) exhibited nanomolar affinity for 5-HT1 receptors (Ki = 35 nM), the benzoylpiperazine series, of which 1-Benzoylpiperazine is the parent compound, was 'essentially inactive both at 5-HT1 and 5-HT2 sites' [1]. This qualitative statement is supported by independent binding data showing that 1-Benzoylpiperazine itself has a Ki > 10,000 nM for rat 5-HT2A, 5-HT2B, and 5-HT2C receptors [2].

Serotonergic Receptor Binding Medicinal Chemistry

Direct Comparison of In Vitro Neurotoxicity: Benzoylpiperazine vs. Benzylpiperazine in Human Dopaminergic Neurons

In a head-to-head in vitro study on SH-SY5Y human neuroblastoma cells, the neurotoxic effects of benzoylpiperazine were evaluated alongside benzylpiperazine, a Schedule I controlled substance with known stimulant properties. The study found that benzoylpiperazine, like its benzyl analog, induced oxidative stress, inhibited mitochondrial function, and stimulated apoptosis [1]. This demonstrates that while the benzoyl group eliminates serotonergic activity, it does not universally ablate all biological effects, and the compound retains the ability to engage cellular pathways relevant to neurotoxicity and potentially other therapeutic mechanisms.

Neurotoxicology Drug Discovery Mechanism of Action

Sigma Opioid Receptor Engagement: 1-Benzoylpiperazine Exhibits Selective Micromolar Affinity

In contrast to its inactivity at serotonin receptors, 1-Benzoylpiperazine demonstrates measurable, albeit modest, affinity for the human sigma opioid receptor (Ki = 11,360 nM) [1]. This specific interaction differentiates it from its general class profile as a non-serotonergic entity. The sigma receptor is an attractive, yet distinct, target for modulating various CNS disorders, including pain, depression, and neurodegeneration. This data point provides a verifiable, alternative binding target for researchers who may be using the compound as a fragment hit.

Sigma Receptor Ligand Binding Neuroscience

Scaffold Validation: Benzoylpiperazine Core Enables Potent Acetylcholinesterase (AChE) Inhibition in Optimized Derivatives

The utility of the benzoylpiperazine scaffold is further evidenced by a study where 66 novel thiazole-substituted benzoylpiperazine derivatives were synthesized and evaluated for acetylcholinesterase (AChE) inhibitory activity. Several compounds, such as compound 40, demonstrated potent inhibition with an IC50 of 0.8023 µM, an activity level that is within the same order of magnitude as the clinically used drug donepezil (which exhibited 96.42% inhibition in the same study) [1]. This data confirms that the 1-Benzoylpiperazine core can be elaborated into highly active molecules for a therapeutically validated target.

Acetylcholinesterase Inhibitor Alzheimer's Disease Medicinal Chemistry

High-Impact Applications for 1-Benzoylpiperazine in Scientific R&D and Drug Discovery


Use as a Negative Control or Silent Scaffold in CNS Receptor Screening Panels

Given its established lack of functional activity at 5-HT1 and 5-HT2 serotonin receptors (Ki > 10,000 nM), 1-Benzoylpiperazine is an optimal negative control for assays designed to identify serotonergic compounds [1]. Its use ensures that observed activity in a screening campaign is not due to the core piperazine scaffold but is a result of specific structural modifications. This is critical for reducing false positives in high-throughput screening (HTS) for CNS targets. It is also an ideal starting scaffold for developing drugs where serotonergic side effects must be avoided [2].

Fragment-Based Lead Discovery Targeting Sigma Opioid Receptors

The documented, albeit weak, affinity of 1-Benzoylpiperazine for the human sigma opioid receptor (Ki = 11,360 nM) provides a clear starting point for fragment-based drug discovery (FBDD) [1]. Researchers can use this parent fragment to conduct structure-activity relationship (SAR) studies, systematically modifying the benzoyl and piperazine moieties to improve affinity, selectivity, and drug-like properties. This is a far more efficient and rational approach than screening a random library of piperazine derivatives [2].

Medicinal Chemistry Campaigns for Next-Generation Acetylcholinesterase (AChE) Inhibitors

The demonstration that thiazole-substituted benzoylpiperazine derivatives can achieve sub-micromolar AChE inhibition (IC50 values ranging from 0.8 to 1.2 µM) validates the use of 1-Benzoylpiperazine as a key intermediate in Alzheimer's disease research [1]. This evidence supports the procurement of 1-Benzoylpiperazine for the rational synthesis and optimization of new AChE inhibitors, potentially leading to improved therapies for cognitive decline with distinct chemical matter compared to existing drugs like donepezil [2].

Investigating Mechanisms of Neuronal Stress and Mitochondrial Dysfunction

The head-to-head neurotoxicity study demonstrating that benzoylpiperazine induces oxidative stress, inhibits mitochondrial complex-I, and stimulates apoptosis in human SH-SY5Y cells makes it a valuable tool compound for basic neuroscience research [1]. Unlike benzylpiperazine, which is a scheduled substance with abuse liability, 1-Benzoylpiperazine provides a more accessible and legally unencumbered model for studying the cellular pathways underlying neurotoxicity, Parkinson's disease, and other neurodegenerative conditions [2].

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